molecular formula C10H8N2O2 B2467149 Methyl 2,7-naphthyridine-3-carboxylate CAS No. 1250443-91-4

Methyl 2,7-naphthyridine-3-carboxylate

Cat. No. B2467149
CAS RN: 1250443-91-4
M. Wt: 188.186
InChI Key: VQTYIBWYJODTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2,7-naphthyridine-3-carboxylate” is a chemical compound that belongs to the family of naphthyridine derivatives . It exhibits diverse applications, including drug development and organic synthesis, due to its unique properties and structural versatility.


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which are similar to “this compound”, has been covered in various studies . These studies present strategies related to the synthesis of naphthyridines, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Chemical Reactions Analysis

The reactivity of naphthyridine derivatives with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied . These compounds have shown significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .

Future Directions

Naphthyridine derivatives, including “Methyl 2,7-naphthyridine-3-carboxylate”, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches for the synthesis of these compounds . Additionally, these compounds may find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

properties

IUPAC Name

methyl 2,7-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)9-4-7-2-3-11-5-8(7)6-12-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTYIBWYJODTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C=NC=CC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.